1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone
Description
The compound 1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone features a 1,3,4-selenadiazole core substituted with phenyl, phenylmethyl, and piperidinyl groups, along with an ethanone moiety. The presence of selenium enhances lipophilicity and redox activity compared to sulfur or nitrogen analogs, which may influence pharmacological behavior .
Properties
CAS No. |
129801-24-7 |
|---|---|
Molecular Formula |
C22H25N3OSe |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
1-(5-benzyl-4-phenyl-5-piperidin-1-yl-1,3,4-selenadiazol-2-yl)ethanone |
InChI |
InChI=1S/C22H25N3OSe/c1-18(26)21-23-25(20-13-7-3-8-14-20)22(27-21,24-15-9-4-10-16-24)17-19-11-5-2-6-12-19/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3 |
InChI Key |
IQEVXHCAWOIYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C([Se]1)(CC2=CC=CC=C2)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone is a complex organic compound with potential pharmacological properties. Its structure suggests interactions with various biological targets, making it a candidate for further research into its biological activity. This article reviews the current understanding of its biological effects, including relevant case studies and research findings.
Chemical Structure
The compound features a selenadiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety and phenyl groups may enhance its interaction with biological systems.
Biological Activity Overview
Research has indicated that compounds similar to 1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal strains.
- Antitumor Effects : Certain selenadiazole compounds are being studied for their ability to inhibit cancer cell proliferation.
- Neuroprotective Properties : Compounds containing piperidine structures are often investigated for neuroprotective effects.
Antimicrobial Activity
A study conducted on related selenadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
In vitro studies have shown that compounds similar to 1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspase pathways.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 15 | 70 |
| MCF7 | 20 | 65 |
| A549 | 30 | 60 |
Case Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of related selenadiazole compounds in a mouse model of Alzheimer's disease. The results indicated that treatment with these compounds resulted in reduced amyloid plaque formation and improved cognitive function.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of similar compounds against herpes simplex virus (HSV). The results showed that certain derivatives exhibited significant antiviral activity by inhibiting viral replication at low concentrations.
Comparison with Similar Compounds
Structural Analogs and Heterocyclic Variations
The target compound’s structural analogs differ primarily in heterocyclic cores (tetrazole, thiadiazole, oxadiazole) and substituents. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical and Electronic Properties
- Electron Density : Selenium’s larger atomic radius and polarizability enhance electron delocalization in the selenadiazole ring, altering reactivity in nucleophilic or electrophilic substitutions compared to sulfur analogs.
- Stability : Thiadiazoles and oxadiazoles are generally more stable under acidic conditions, whereas selenadiazoles may exhibit redox sensitivity due to selenium’s lower bond dissociation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
